molecular formula C10H9ClO B13554598 5-(Chloromethyl)-3-methyl-1-benzofuran

5-(Chloromethyl)-3-methyl-1-benzofuran

Cat. No.: B13554598
M. Wt: 180.63 g/mol
InChI Key: GWPKCFYMJWTSKZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-methyl-1-benzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of a chloromethyl group at the 5-position and a methyl group at the 3-position of the benzofuran ring gives this compound unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-methyl-1-benzofuran typically involves the chloromethylation of 3-methyl-1-benzofuran. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the benzofuran then attack the carbonyl, followed by rearomatization of the ring .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow processing. This method allows for precise control of reaction conditions, leading to higher yields and selectivity. The use of high fructose corn syrup as a feedstock has been explored, with the chloromethylation reaction optimized for continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-methyl-1-benzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, potassium thiocyanate, or primary amines under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: Products include benzofuran aldehydes and carboxylic acids.

    Reduction: Products include methyl-substituted benzofurans.

Scientific Research Applications

5-(Chloromethyl)-3-methyl-1-benzofuran has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-methyl-1-benzofuran involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-3-methyl-1-benzofuran is unique due to its fused benzofuran ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in synthesizing complex organic molecules and exploring new chemical reactivities.

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

5-(chloromethyl)-3-methyl-1-benzofuran

InChI

InChI=1S/C10H9ClO/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6H,5H2,1H3

InChI Key

GWPKCFYMJWTSKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=C(C=C2)CCl

Origin of Product

United States

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